H-Ser-Asn-Tyr-Met-Ser-OH
Description
Structure
2D Structure
Properties
CAS No. |
492447-79-7 |
|---|---|
Molecular Formula |
C24H36N6O10S |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H36N6O10S/c1-41-7-6-15(21(36)30-18(11-32)24(39)40)27-22(37)16(8-12-2-4-13(33)5-3-12)29-23(38)17(9-19(26)34)28-20(35)14(25)10-31/h2-5,14-18,31-33H,6-11,25H2,1H3,(H2,26,34)(H,27,37)(H,28,35)(H,29,38)(H,30,36)(H,39,40)/t14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
YBKMOWPCMIKDHN-ATIWLJMLSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Origin of Product |
United States |
Ii. Synthetic Methodologies for H Ser Asn Tyr Met Ser Oh
Solid-Phase Peptide Synthesis (SPPS) Approaches for H-Ser-Asn-Tyr-Met-Ser-OH
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. nih.gov The general cycle of SPPS includes:
Attachment of the C-terminal amino acid (Serine in this case) to the resin.
Removal of the temporary Nα-protecting group.
Coupling of the next Nα-protected amino acid.
Repeating the deprotection and coupling steps until the desired sequence is assembled.
Cleavage of the completed peptide from the resin and removal of permanent side-chain protecting groups. peptide.com
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used orthogonal protection scheme in SPPS. peptide.comiris-biotech.de The Fmoc group, which protects the α-amino group of the amino acids, is labile to basic conditions (e.g., piperidine), while the side-chain protecting groups are typically acid-labile (e.g., removed by trifluoroacetic acid, TFA). peptide.comiris-biotech.de
Strategic Selection of Resin and Functionalization Protocols
The choice of resin is a critical factor for a successful peptide synthesis. biotage.comnih.gov For the synthesis of a peptide acid like this compound, several resins are suitable. The selection depends on factors such as the desired C-terminal functionality and the cleavage conditions. peptide.com
Wang Resin: This is a popular choice for synthesizing C-terminal peptide acids using the Fmoc strategy. biotage.com Peptides are cleaved from Wang resin using a high concentration of TFA, which simultaneously removes most common side-chain protecting groups. biotage.com
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions (e.g., 1-3% TFA). biotage.com This is advantageous if a fully protected peptide fragment is desired for subsequent convergent synthesis. It also minimizes racemization of the C-terminal amino acid during loading. biosynth.com
The loading of the first amino acid (Fmoc-Ser-OH) onto the resin is a crucial step. For Wang resin, this is typically achieved using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine). However, pre-loaded resins, where the first amino acid is already attached, are often preferred to avoid potential side reactions and ensure consistent loading. biotage.com
The substitution level of the resin, which indicates the amount of reactive sites per gram of resin, is another important consideration. For a pentapeptide, a standard substitution resin (0.5 to 1.2 mmol/g) is generally suitable. peptide.com
Table 1: Comparison of Resins for this compound Synthesis
| Resin | Linker Type | Cleavage Condition | Advantages | Disadvantages |
| Wang Resin | p-Alkoxybenzyl alcohol | High TFA concentration (e.g., 95%) | Good for obtaining fully deprotected peptide acids. | Risk of racemization during loading. |
| 2-Chlorotrityl Chloride Resin | Trityl | Mild acid (e.g., 1-3% TFA) | Minimizes C-terminal racemization; allows for synthesis of protected fragments. | May require a separate step for side-chain deprotection. |
Optimization of Amino Acid Coupling Strategies for Pentapeptide Assembly
The formation of the amide bond between the incoming amino acid and the N-terminus of the growing peptide chain is a critical step in SPPS. The efficiency of this coupling reaction is influenced by the choice of coupling reagents and additives. iris-biotech.de
Common coupling reagents can be categorized into carbodiimides and onium salts (aminium/uronium and phosphonium). bachem.comluxembourg-bio.com
Carbodiimides:
DIC (N,N'-diisopropylcarbodiimide): A widely used reagent, often in combination with an additive like Oxyma Pure or HOBt (Hydroxybenzotriazole), to suppress racemization and improve coupling efficiency. The urea (B33335) byproduct of DIC is soluble in common washing solvents. bachem.com
Onium Salts:
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): These are highly efficient coupling reagents that generate active esters, leading to rapid coupling rates. sigmaaldrich.com HATU is particularly effective for coupling sterically hindered amino acids. sigmaaldrich.com
COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with high efficiency, comparable to HATU, but with improved safety and solubility profiles. luxembourg-bio.com
The choice of solvent also plays a role. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common solvents for SPPS. researchgate.net
Table 2: Common Coupling Reagents for SPPS
| Reagent | Class | Activator Additive | Key Features |
| DIC | Carbodiimide | Oxyma Pure, HOBt | Soluble urea byproduct. bachem.com |
| HBTU | Aminium/Uronium Salt | - | Efficient and widely used. sigmaaldrich.com |
| HATU | Aminium/Uronium Salt | - | Highly reactive, good for difficult couplings. sigmaaldrich.com |
| COMU | Aminium/Uronium Salt | - | High efficiency with a better safety profile. luxembourg-bio.com |
Specialized Protecting Group Chemistry for Serine, Asparagine, Tyrosine, and Methionine Side Chains
The selection of appropriate side-chain protecting groups is crucial to prevent unwanted side reactions during peptide synthesis. These protecting groups must be stable to the conditions used for Nα-Fmoc group removal (piperidine) but readily cleavable during the final deprotection step (TFA). peptide.comcpcscientific.com
Serine (Ser): The hydroxyl group of serine is typically protected with a tert-butyl (tBu) group. peptide.comcreative-peptides.com The Fmoc-Ser(tBu)-OH derivative is stable to the basic conditions of Fmoc deprotection and the tBu group is efficiently removed by TFA. iris-biotech.depeptide.com
Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine also requires protection to prevent acylation. The tert-butyl (tBu) ether is the standard protecting group in Fmoc-SPPS. peptide.com Other options like the 2,6-dichlorobenzyl (2,6-Cl2Bzl) group have also been used. peptide.com
Asparagine (Asn): The side-chain amide of asparagine can undergo dehydration to a nitrile during activation. To prevent this, a protecting group such as the trityl (Trt) group is commonly employed. nih.gov The Trt group enhances the solubility of the asparagine derivative and is removed by TFA. google.com
Methionine (Met): The thioether side chain of methionine is generally left unprotected in Fmoc-SPPS as it is not reactive under standard coupling conditions. biotage.com However, it is susceptible to oxidation, which is a significant challenge that needs to be addressed. biotage.comiris-biotech.de
Table 3: Side-Chain Protecting Groups for this compound Synthesis (Fmoc/tBu Strategy)
| Amino Acid | Side Chain Functional Group | Protecting Group | Cleavage Condition |
| Serine (Ser) | Hydroxyl (-OH) | tert-Butyl (tBu) | TFA iris-biotech.depeptide.com |
| Asparagine (Asn) | Amide (-CONH2) | Trityl (Trt) | TFA google.com |
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | tert-Butyl (tBu) | TFA peptide.com |
| Methionine (Met) | Thioether (-S-CH3) | None | - |
Addressing Synthetic Challenges Specific to the Ser-Asn-Tyr-Met-Ser Sequence
The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (B87167) (Met(O)) and further to methionine sulfone (Met(O2)) during SPPS, particularly during the final cleavage with TFA. iris-biotech.deresearchgate.net This oxidation introduces a mass increase of +16 Da for Met(O) and +32 Da for Met(O2) and can affect the peptide's structure and function. iris-biotech.de
Several strategies can be employed to minimize or reverse methionine oxidation:
Use of Scavengers: During TFA cleavage, scavengers are added to the cleavage cocktail to quench reactive species that can cause oxidation. Common scavengers include triisopropylsilane (B1312306) (TIS) and water. biotage.com
Cleavage Cocktails: Specialized cleavage cocktails have been developed to reduce methionine oxidation. For instance, the addition of ammonium (B1175870) iodide (NH4I) and dimethyl sulfide (B99878) (DMS) to the cleavage mixture can help prevent oxidation. iris-biotech.de Another approach is the use of tetrahydrothiophene (B86538) (THT) in the synthesis solvent to decrease the extent of oxidation. gfpp.fr
Post-Synthesis Reduction: If oxidation occurs, the resulting methionine sulfoxide can be reduced back to methionine in solution using reagents like N-methylmercaptoacetamide or a combination of ammonium iodide and dimethyl sulfide. biotage.com
Synthesis with Methionine Sulfoxide: An alternative strategy involves synthesizing the peptide using Fmoc-Met(O)-OH. The sulfoxide group increases the polarity and solubility of the peptide, which can facilitate purification. The purified peptide is then reduced to the native methionine-containing peptide. nih.gov
When asparagine is at or near the N-terminus of a peptide, its deprotection and subsequent coupling can present challenges. The primary concern is the potential for deamidation, a reaction where the side-chain amide is converted to a carboxylic acid. wikipedia.orgbu.edu This occurs via the formation of a cyclic succinimide (B58015) intermediate, which can then hydrolyze to form aspartic acid or isoaspartic acid. wikipedia.org This side reaction is more pronounced in basic or neutral conditions and is influenced by the neighboring amino acid sequence. mdpi.comresearchgate.net
To mitigate this issue:
Use of Trityl Protection: Employing a trityl (Trt) protecting group on the asparagine side chain is highly effective in preventing dehydration and subsequent deamidation during the coupling steps. google.com The Trt group is stable during the synthesis and is cleanly removed during the final TFA cleavage. nih.gov
Optimized Coupling Conditions: Using efficient coupling reagents like HATU or COMU can drive the desired amide bond formation to completion quickly, minimizing the time for potential side reactions to occur. luxembourg-bio.comsigmaaldrich.com
Management of Serine Side Reactions and Stereochemical Integrity
The two serine (Ser) residues in the sequence present specific challenges related to side-chain reactions and the maintenance of chirality. The hydroxyl group of serine is reactive and must be protected during synthesis to prevent unwanted modifications. americanpeptidesociety.org
Side Reactions:
Acyl N-O Shift: During synthesis, peptides containing serine can undergo an acid-catalyzed acyl N-O shift, where the peptide backbone linkage moves to the serine side-chain hydroxyl group, forming an O-acyl intermediate. This side reaction can be reversed by treatment with a mild base. peptide.com
O-Sulfonation: In Fmoc-based SPPS, a notable side reaction can occur during the final cleavage step. When removing protecting groups like Pmc or Mtr from arginine residues using trifluoroacetic acid (TFA), O-sulfonation of serine can occur in high yields if appropriate scavengers are not used. nih.gov This leads to the formation of peptide sulfuric acid mono-esters. nih.gov
Phosphorylation: While not a spontaneous side reaction, the hydroxyl group is a target for phosphorylation, a common post-translational modification. If the desired product is the non-phosphorylated peptide, incomplete deprotection of a phosphate-protecting group could lead to impurities.
Stereochemical Integrity: Maintaining the stereochemical integrity of each amino acid is critical. vanderbilt.edu Epimerization, the change in configuration at a single stereogenic center, can occur during peptide synthesis, particularly during the activation and coupling steps. mdpi.com For serine, using urethane-based protecting groups like Fmoc or Boc helps to minimize epimerization. rsc.org The choice of coupling reagents and additives is also crucial. Additives like N-hydroxybenzotriazole (HOBt) or its more effective analogue, Oxyma Pure, are included in coupling cocktails to suppress racemization and preserve the stereochemical configuration. orgsyn.org
Table 1: Management of Serine Residues in Peptide Synthesis
| Challenge | Description | Mitigation Strategy |
| N-O Acyl Shift | Acid-catalyzed migration of the peptide bond to the serine hydroxyl group, forming an ester linkage. peptide.com | Treatment with a mild base (e.g., aqueous ammonia) to reverse the shift. peptide.com |
| O-Sulfonation | Formation of O-sulfo-serine during TFA cleavage of arginine protecting groups (Pmc, Mtr). nih.gov | Use of effective scavengers in the cleavage cocktail. nih.gov |
| Epimerization | Loss of stereochemical integrity at the α-carbon during activation and coupling. mdpi.com | Use of urethane (B1682113) protecting groups (Fmoc, Boc); addition of racemization suppressants like HOBt or Oxyma Pure to the coupling reaction. rsc.orgorgsyn.org |
| Side-Chain Protection | Preventing unwanted reactions at the hydroxyl group. | Use of a temporary protecting group, commonly the tert-butyl (tBu) group in Fmoc/tBu strategy, which is cleaved by TFA. chempep.com |
Strategies for Minimizing Deletion Sequences and Counteracting Beta-Sheet Formation during Chain Elongation
Two significant challenges in SPPS, especially for longer or aggregation-prone sequences, are the formation of deletion sequences and the aggregation of peptide chains into β-sheet structures.
Minimizing Deletion Sequences: Deletion sequences are impurities that lack one or more amino acids from the target sequence. They arise from incomplete coupling or deprotection steps. gyrosproteintechnologies.com
Monitoring: The completion of coupling and deprotection reactions can be monitored using colorimetric tests like the Kaiser test. However, this test is not always sensitive enough to detect very low levels of unreacted sites, which can lead to deletions. pharmtech.com
Capping: To prevent chains with unreacted amino groups from elongating further, a "capping" step can be introduced after the coupling reaction. This involves treating the resin with a highly reactive acylating agent, such as acetic anhydride, to permanently block the unreacted N-termini. chempep.comgyrosproteintechnologies.com This strategy is particularly useful for difficult or long peptide syntheses. gyrosproteintechnologies.com
Optimized Coupling: Increasing the concentration of reagents can enhance reaction kinetics and drive couplings to completion. biotage.com For sterically hindered or difficult couplings, "double coupling," where the coupling step is repeated, can improve the yield and reduce deletions. biotage.com
Counteracting Beta-Sheet Formation: Inter-chain hydrogen bonding between growing peptide chains attached to the resin can lead to the formation of stable β-sheet structures. This aggregation can physically block reactive sites, leading to slow or incomplete deprotection and coupling reactions. peptide.comgoogle.com
Solvents and Chaotropic Salts: Using solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt hydrogen bonding. peptide.com The addition of chaotropic salts is another effective measure. peptide.com
Elevated Temperature: Performing coupling reactions at a higher temperature can provide the energy needed to overcome aggregation and improve reaction efficiency. peptide.com Microwave-assisted SPPS is a modern technique that utilizes elevated temperatures to accelerate synthesis and reduce aggregation. rsc.org
Structure-Disrupting Elements: Incorporating elements that disrupt the regular hydrogen-bonding pattern of the peptide backbone can be highly effective. These include pseudoprolines (dipeptide building blocks derived from serine or threonine) and backbone-protecting groups. peptide.com
Resin Choice: Using low-substitution resins or specialized resins like TentaGel can provide more space between peptide chains, reducing the likelihood of aggregation. peptide.com
Table 2: Strategies to Mitigate Deletion Sequences and β-Sheet Formation
| Issue | Cause | Prevention & Mitigation Strategies |
| Deletion Sequences | Incomplete coupling or deprotection reactions. pharmtech.com | Capping: Acetylating unreacted amines with acetic anhydride. chempep.comgyrosproteintechnologies.comDouble Coupling: Repeating the coupling step for difficult residues. biotage.comOptimized Conditions: Using higher reagent concentrations. biotage.comMonitoring: Using quantitative methods to confirm reaction completion. pharmtech.com |
| β-Sheet Formation | Inter-chain hydrogen bonding leading to aggregation on the resin. peptide.com | Solvents: Using NMP or adding DMSO. peptide.comTemperature: Increasing reaction temperature or using microwave assistance. peptide.comrsc.orgAdditives: Using chaotropic salts. peptide.comStructural Disruption: Incorporating pseudoprolines or backbone-protecting groups. peptide.com |
Solution-Phase Peptide Synthesis (LPPS) Considerations and Applicability for this compound
Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, is the classical method for peptide production. nih.gov For a relatively short peptide like this compound, LPPS is a viable, albeit more labor-intensive, alternative to SPPS. ambiopharm.com
In LPPS, amino acids or peptide fragments are coupled in a suitable solvent. A key advantage is that intermediate products can be isolated and purified after each step, which can lead to a final product of very high purity. nih.govresearchgate.net This contrasts with SPPS, where impurities accumulate until the final cleavage and purification.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is often preferred for LPPS. researchgate.net While LPPS can be economical for shorter sequences by using fewer excess reagents compared to SPPS, it is generally more time-consuming due to the need for purification of intermediates. ambiopharm.comresearchgate.net The solubility of the growing peptide chain can also become a significant issue in LPPS, a problem that is largely circumvented in SPPS by the solid support.
Hybrid Synthetic Strategies and Fragment Condensation Approaches
Hybrid strategies combine the advantages of both SPPS and LPPS. ambiopharm.com A common approach is fragment condensation, where smaller, protected peptide fragments are synthesized independently (often via LPPS or SPPS) and then joined together to form the final peptide. nih.govspringernature.com This can be done either in solution or on a solid support (Solid-Phase Fragment Condensation, SPFC). ontosight.ai
Advantages of Fragment Condensation for this compound:
Improved Efficiency: For example, the dipeptide H-Asn-Tyr-OH and the tripeptide H-Met-Ser-OH could be synthesized and purified separately before being coupled to a resin-bound Serine. This approach can be more efficient and lead to a purer final product by simplifying the purification of the final, larger peptide. researchgate.net
Mitigation of Aggregation: Stepwise synthesis of long peptides can lead to aggregation issues. By synthesizing smaller fragments, these problems can be confined to shorter sequences and potentially avoided during the final coupling steps. 5z.com
Incorporation of Modifications: It allows for the easier incorporation of complex or modified amino acids into specific fragments before they are combined into the final sequence. ontosight.ai
Hybridization can also refer to creating molecules that combine peptide sequences with non-peptidic components, such as small molecules or foldamers, to enhance properties like stability or binding affinity. nih.govnih.gov
Post-Synthetic Modification during this compound Production (e.g., on-resin modification)
Modifications to the peptide can be performed after the main chain has been assembled but before it is cleaved from the solid support. This "on-resin" modification strategy offers several advantages, including the use of excess reagents that can be easily washed away. nih.gov
N-Terminal Modification: The free N-terminus of the resin-bound peptide can be modified. For instance, on-resin N-formylation can be achieved using reagents like formic acid and acetic anhydride. chemistryviews.org Other functional groups, such as fluorescent dyes, can also be coupled to the N-terminus. nih.gov
C-Terminal Modification: While less common, on-resin modification of the C-terminus is possible using specialized linkers. For example, a benzotriazole (B28993) linker can be employed, which allows the peptide to be cleaved from the resin by various nucleophiles, resulting in a C-terminally modified peptide. rsc.orgnih.gov
Side-Chain Modification: Specific amino acid side chains can be modified on-resin, provided an orthogonal protecting group strategy is used. This allows for the selective deprotection and modification of a single side chain while the rest of the peptide remains protected. rsc.org For this compound, this could involve modifying the tyrosine hydroxyl group or the methionine thioether, although the latter is also prone to oxidation which must be controlled. iris-biotech.de
On-resin photochemical modifications have also been developed, expanding the toolbox for creating complex and cyclic peptides. upenn.edu
Iii. Advanced Analytical and Characterization Techniques for H Ser Asn Tyr Met Ser Oh
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental in both the purification of H-Ser-Asn-Tyr-Met-Ser-OH after synthesis and the subsequent determination of its analytical purity. These methods separate the target peptide from by-products, unreacted starting materials, and other impurities.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of peptides like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.gov
For purification, a crude sample of the peptide is injected into an HPLC system equipped with a preparative column. A gradient of increasing organic solvent concentration is used to elute the components. The peptide's retention is primarily influenced by its hydrophobicity. Fractions are collected, and those containing the pure peptide, as determined by analytical HPLC, are pooled.
Analytical purity determination is performed using an analytical HPLC column, which offers higher resolution. A standardized method allows for the quantification of the main peptide peak area relative to the total area of all peaks in the chromatogram, providing a percentage purity value. Detection is commonly achieved by monitoring the absorbance of the peptide bonds at around 210-220 nm or the absorbance of the tyrosine residue's aromatic side-chain between 250-290 nm. nih.gov
Table 1: Typical HPLC Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm nih.gov |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm nih.gov |
| Injection Volume | 20 µL nih.gov |
Gas Chromatography (GC) is a powerful technique for determining the amino acid composition of a peptide. researchgate.net However, since amino acids are non-volatile, they must first be derivatized to make them amenable to GC analysis. nih.gov The process involves the acid hydrolysis of the peptide to break it down into its constituent amino acids. longdom.org This is typically achieved by heating the peptide in 6M hydrochloric acid (HCl) at 110°C for 24 hours. longdom.org It is important to note that this process converts asparagine (Asn) to aspartic acid (Asp) and glutamine (Gln) to glutamic acid (Glu). nih.gov
Following hydrolysis, the free amino acids are derivatized to increase their volatility. A common derivatization procedure involves esterification followed by acylation. nih.gov The resulting volatile derivatives are then separated on a GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). longdom.org By comparing the peak areas of the derivatized amino acids to those of a standard mixture, the molar ratios of the amino acids in the original peptide can be determined, confirming the expected composition.
Table 2: Expected and Observed Amino Acid Ratios for this compound via GC Analysis
| Amino Acid | Expected Ratio | Observed Ratio (Hypothetical) |
|---|---|---|
| Serine (Ser) | 2 | ~2.0 |
| Aspartic Acid (Asp) | 1 | ~1.0 |
| Tyrosine (Tyr) | 1 | ~1.0 |
| Methionine (Met) | 1 | ~1.0 |
Note: Asparagine (Asn) is converted to Aspartic Acid (Asp) during acid hydrolysis. nih.gov
Mass Spectrometric Characterization
Mass spectrometry (MS) is a cornerstone technique for the structural analysis of peptides, providing precise molecular weight information and sequence confirmation.
Both ESI-MS and MALDI-TOF MS are "soft" ionization techniques that allow for the analysis of intact biomolecules like peptides with minimal fragmentation. mdpi.commdpi.com
Electrospray Ionization (ESI-MS) is well-suited for analyzing peptides from a liquid phase, often directly coupled with HPLC (LC-MS). nih.gov The peptide solution is sprayed through a heated capillary to which a high voltage is applied, generating multiply charged ions. The mass spectrometer then measures the mass-to-charge (m/z) ratio of these ions. The resulting spectrum can be deconvoluted to determine the molecular mass of the peptide.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS involves co-crystallizing the peptide with a matrix material on a target plate. mdpi.com A pulsed laser irradiates the sample, causing desorption and ionization, typically forming singly protonated ions [M+H]+. mdpi.comresearchgate.net The ions are then accelerated into a flight tube, and their time of flight to the detector is measured, which is proportional to their m/z ratio. mdpi.com This technique is known for its speed and high sensitivity. researchgate.net
Table 3: Molecular Mass Confirmation of this compound
| Parameter | Theoretical Value (Da) | Experimental Value (e.g., from ESI-MS or MALDI-TOF) (Da) |
|---|---|---|
| Monoisotopic Mass | 617.2163 | ~617.2 |
| Average Mass | 617.68 | ~617.7 |
| [M+H]+ | 618.2241 | ~618.2 |
| [M+Na]+ | 639.2061 | ~639.2 |
Experimental values are hypothetical and may vary slightly based on instrumentation and calibration.
Tandem mass spectrometry (MS/MS) is the definitive method for confirming the amino acid sequence of a peptide. libretexts.orgpressbooks.pub In an MS/MS experiment, a specific parent ion (e.g., the [M+H]+ ion of this compound) is selected in the first mass analyzer. This ion is then fragmented, typically through collision-induced dissociation (CID) with an inert gas. libretexts.org The resulting fragment ions are analyzed in a second mass analyzer.
The fragmentation of peptides primarily occurs at the peptide bonds, leading to the formation of predictable series of fragment ions, most commonly b-ions (containing the N-terminus) and y-ions (containing the C-terminus). libretexts.org The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. By analyzing the complete series of b- and y-ions, the entire amino acid sequence can be reconstructed and confirmed. sc.edu Potential modifications, such as the oxidation of methionine, can also be identified through characteristic mass shifts in the fragment ions. nih.gov
Table 4: Predicted MS/MS Fragmentation Ions for this compound ([M+H]+ = 618.22)
| Residue | b-ion (m/z) | y-ion (m/z) |
|---|---|---|
| Ser | 88.04 | 618.22 |
| Asn | 202.08 | 531.18 |
| Tyr | 365.15 | 417.14 |
| Met | 496.20 | 254.07 |
| Ser | 583.23 | 123.02 |
Spectroscopic Analysis for Fine Structural Features
While chromatography and mass spectrometry define the primary structure and purity, spectroscopic techniques can provide insights into the higher-order structure and the environment of specific residues within the peptide.
For a peptide containing a tyrosine residue like this compound, Ultraviolet (UV) and Fluorescence Spectroscopy can be employed. The phenyl group in tyrosine has a characteristic UV absorbance maximum around 275-280 nm. nih.gov Changes in the local environment of the tyrosine residue can lead to shifts in this absorbance maximum. Tyrosine is also intrinsically fluorescent, and its fluorescence emission is sensitive to the polarity of its surroundings and quenching effects from neighboring residues. mdpi.com
Circular Dichroism (CD) Spectroscopy is a powerful tool for investigating the secondary structure of peptides in solution. While a short, linear peptide like this compound is unlikely to adopt a stable, well-defined secondary structure such as an alpha-helix or beta-sheet, CD can reveal the presence of conformational preferences, such as turn-like structures or a random coil conformation. scispace.com For instance, studies on other pentapeptides have used CD to analyze structural changes upon interaction with other molecules. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly two-dimensional NMR techniques like COSY and NOESY, can provide detailed information about the conformation of the peptide in solution. nih.gov For example, the observation of specific Nuclear Overhauser Effects (NOEs) can indicate spatial proximity between protons, helping to define folded structures like beta-turns. nih.gov
Table 5: Spectroscopic Techniques for this compound
| Technique | Information Provided | Key Residues |
|---|---|---|
| UV Spectroscopy | Local environment of aromatic side chains | Tyrosine |
| Fluorescence Spectroscopy | Polarity of local environment, quenching effects | Tyrosine |
| Circular Dichroism (CD) | Secondary structure elements (e.g., turns, random coil) | Entire peptide backbone |
| NMR Spectroscopy | 3D solution conformation, proton proximities | Entire peptide |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensity Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. nih.gov While well-defined secondary structures like α-helices and β-sheets are more common in longer polypeptide chains, CD spectroscopy can still provide valuable insights into the conformational preferences of short peptides such as this compound. jst.go.jp
For a short, linear, and flexible peptide like this pentapeptide, it is highly probable that it will not adopt a stable, well-defined secondary structure in aqueous solution. Instead, it is expected to exist as a dynamic ensemble of conformations, best described as a "random coil." The CD spectrum of a peptide in a random coil conformation has distinct features. jst.go.jp Measurements are typically taken in the far-UV region (190-250 nm) at a controlled temperature and pH, as these factors can influence peptide conformation. nih.govnih.gov
The expected CD spectrum for this compound in a random coil state would be characterized by a strong negative band near 198 nm and a weak positive or near-zero ellipticity around 220 nm. The presence of the tyrosine aromatic ring might contribute a signal in the near-UV region (250-300 nm), which could provide information on its local environment.
Table 1: Expected CD Spectral Features for this compound in a Random Coil Conformation
| Spectral Region | Wavelength (nm) | Expected Feature | Interpretation |
| Far-UV | ~198 | Strong Negative Band | Characteristic of a random coil or disordered structure. |
| Far-UV | ~220 | Near-Zero Ellipticity | Absence of significant α-helical or β-sheet content. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Solution-State Conformation and Inter-residue Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining high-resolution structural and dynamic information about peptides in a solution state that mimics physiological conditions. spectralservice.de For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a thorough analysis.
The process begins with the assignment of all proton (¹H), carbon (¹³C), and potentially nitrogen (¹⁵N) resonances to specific atoms in the peptide sequence. nih.gov 2D experiments are essential for this task:
TOCSY (Total Correlation Spectroscopy) is used to identify protons that are part of the same amino acid spin system. chemrxiv.org
NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space (typically <5 Å), providing crucial distance constraints between residues that are used to define the peptide's three-dimensional fold. chemrxiv.org
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N, aiding in the complete assignment of the molecular skeleton. nih.gov
Given the peptide's flexibility, the NMR chemical shifts are expected to be close to their random coil values. However, deviations from these values can indicate transient structural preferences. NOESY cross-peaks, even if weak, can reveal which residues are, on average, spatially close, providing clues about the ensemble of conformations the peptide adopts.
Table 2: Expected ¹H NMR Chemical Shift Ranges (ppm) for this compound Residues
Chemical shifts are referenced to an internal standard and are dependent on pH, temperature, and solvent.
| Amino Acid | Amide (NH) | α-CH | β-CH | Other Side Chain Protons |
| Ser (N-term) | N/A | 3.9 - 4.2 | 3.8 - 4.0 | - |
| Asn | 8.2 - 8.6 | 4.6 - 4.8 | 2.7 - 2.9 | NH₂: 7.0 - 7.6 |
| Tyr | 8.0 - 8.4 | 4.5 - 4.7 | 3.0 - 3.2 | Aromatic: 6.8 - 7.2 |
| Met | 8.1 - 8.5 | 4.4 - 4.6 | 2.1 - 2.3 | γ-CH₂: 2.5 - 2.7; ε-CH₃: 2.0 - 2.2 |
| Ser (C-term) | 8.1 - 8.5 | 4.3 - 4.5 | 3.8 - 4.0 | - |
Rigorous Quantitative Amino Acid Analysis for Compositional Verification
Quantitative Amino Acid Analysis (AAA) is a fundamental biochemical technique used to verify the identity and purity of a peptide by confirming its amino acid composition. metbio.net The method determines the relative abundance of each constituent amino acid.
The standard procedure involves the complete hydrolysis of the peptide into its free amino acids, typically by heating in 6M hydrochloric acid (HCl) for 24 hours at 110°C. spectralservice.de Following hydrolysis, the amino acid mixture is separated, detected, and quantified. Common methods for separation and detection include:
Ion-exchange chromatography followed by post-column derivatization with ninhydrin (B49086) and photometric detection.
Reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization using fluorescent reagents like o-phthalaldehyde (B127526) (OPA) or AccQ•Tag. lcms.czmdpi.com
It is important to note that acid hydrolysis converts the side-chain amide of Asparagine (Asn) to a carboxylic acid, resulting in its detection as Aspartic acid (Asp). spectralservice.de Therefore, the analysis of this compound would be expected to yield one equivalent of Asp. Serine can be partially degraded during hydrolysis, so correction factors are often applied for accurate quantification. The analysis should confirm the presence of Serine, Aspartic acid (from Asn), Tyrosine, and Methionine in the correct molar ratios.
Table 3: Expected Molar Ratios from Quantitative Amino Acid Analysis of this compound
| Amino Acid Detected | Expected Molar Ratio | Theoretical Count | Note |
| Aspartic acid (Asp) | 1 | 1 | Detected from the hydrolysis of Asparagine (Asn). |
| Serine (Ser) | 2 | 2 | Quantification may require correction for degradation. |
| Tyrosine (Tyr) | 1 | 1 | Generally stable during hydrolysis. |
| Methionine (Met) | 1 | 1 | Can be susceptible to oxidation; analysis under inert conditions is preferred. |
Chiral Analysis of Constituent Amino Acids to Detect Racemization or Confirm Stereoisomeric Purity
The biological activity of peptides is highly dependent on the specific stereochemistry of their constituent amino acids, which are typically in the L-configuration. During chemical peptide synthesis, racemization (the conversion of an L-amino acid to a D-amino acid) can sometimes occur, particularly at the C-terminal residue of an activated amino acid. bachem.com Chiral analysis is therefore essential to confirm the stereoisomeric purity of this compound.
This analysis is performed after peptide hydrolysis. The resulting amino acid mixture is analyzed using a chiral method, such as:
Gas Chromatography (GC) or HPLC on a chiral stationary phase column, which can separate the L- and D-enantiomers. mdpi.com
Derivatization with a chiral reagent (e.g., Marfey's reagent or (R)-BiAC) to form diastereomers, which can then be separated and quantified using standard RP-HPLC or LC-MS. researchgate.netfujifilm.com
The analysis should confirm that each amino acid is present almost exclusively as its L-isomer, with minimal to no detectable D-isomer, ensuring the stereochemical integrity of the synthesized peptide.
Table 4: Expected Stereoisomers in a Chiral Analysis of this compound
| Constituent Amino Acid | Expected Stereoisomer | Potential Racemized Form (to be quantified) |
| Serine | L-Serine | D-Serine |
| Asparagine | L-Asparagine | D-Asparagine |
| Tyrosine | L-Tyrosine | D-Tyrosine |
| Methionine | L-Methionine | D-Methionine |
Iv. Structural and Conformational Investigations of H Ser Asn Tyr Met Ser Oh
Intrinsic Conformational Preferences of Serine, Asparagine, Tyrosine, and Methionine within the Pentapeptide Sequence
The conformational preferences of a peptide are heavily influenced by the intrinsic tendencies of its individual amino acid residues. Each amino acid, due to the unique nature of its side chain, favors certain backbone dihedral angles (phi and psi), which in turn dictates the local secondary structure.
Serine (Ser): With its short, polar side chain containing a hydroxyl group, serine is often found in turns and coil regions of proteins. proteinstructures.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form stabilizing interactions with the peptide backbone or other side chains. proteinstructures.com In the context of the H-Ser-Asn-Tyr-Met-Ser-OH sequence, the two serine residues at the N- and C-termini likely contribute to the flexibility of the peptide ends and could be involved in forming turns.
Asparagine (Asn): Asparagine, another polar residue, possesses a side chain with an amide group capable of forming hydrogen bonds. proteinstructures.com Its conformational preferences are quite complex, and it is often found in positions that terminate alpha-helices and beta-sheets. researchgate.net The presence of asparagine at the second position of the pentapeptide could introduce a point of flexibility or a turn-like structure early in the sequence.
Tyrosine (Tyr): As an aromatic amino acid, tyrosine has a bulky side chain that generally prefers to be in a beta-sheet conformation. proteinstructures.com Its aromatic ring can participate in various non-covalent interactions, including stacking and cation-pi interactions, which can significantly influence the peptide's fold. The central position of tyrosine in the this compound sequence suggests it may act as a key structural anchor.
Methionine (Met): The methionine side chain is long, flexible, and nonpolar, containing a sulfur atom. It is often considered amphipathic, having both hydrophobic and polar characteristics. proteinstructures.com Methionine demonstrates a preference for alpha-helical conformations. Its placement at the fourth position could influence the local structure, potentially inducing a helical turn.
Table 1: General Conformational Preferences of Constituent Amino Acids
| Amino Acid | Code | Side Chain Polarity | General Conformational Preference |
|---|---|---|---|
| Serine | Ser (S) | Polar | Turns, Coils |
| Asparagine | Asn (N) | Polar | Turns, Helical/Sheet termini |
| Tyrosine | Tyr (Y) | Polar, Aromatic | Beta-sheets |
| Methionine | Met (M) | Nonpolar | Alpha-helices |
Analysis of Local Backbone Dihedral Angles (Phi and Psi) and Ramachandran Plot Clustering
The conformation of the peptide backbone is defined by the rotational angles around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds. The Ramachandran plot provides a two-dimensional representation of the sterically allowed combinations of these angles. wikipedia.org
A Ramachandran plot is typically divided into favored, allowed, and generously allowed regions, corresponding primarily to alpha-helical and beta-sheet conformations. wikipedia.org For this compound, a theoretical Ramachandran plot would show distinct clustering of points for each residue, reflecting their individual conformational preferences.
Serine (Ser): The φ and ψ angles for the two serine residues would likely fall into the regions corresponding to turns or random coils, and potentially the beta-sheet region.
Asparagine (Asn): Asparagine has one of the most complex Ramachandran plots among the amino acids (after glycine), with allowed regions that can terminate secondary structures. researchgate.net Its φ/ψ angles in this pentapeptide would be critical in defining any turns or kinks in the backbone. The identity of neighboring amino acids can also influence the Ramachandran distribution of a central residue; for instance, a serine to the right of an asparagine can significantly affect its conformational probabilities. plos.org
Tyrosine (Tyr): The central tyrosine residue's φ and ψ angles are expected to cluster predominantly in the beta-sheet region of the Ramachandran plot.
Methionine (Met): The methionine residue would likely exhibit φ and ψ angles consistent with an alpha-helical conformation.
Without experimental data, a precise Ramachandran plot for this compound cannot be constructed. However, computational modeling could provide valuable insights into the probable backbone conformations and the distribution of phi and psi angles for each residue within the sequence.
Elucidation of Side Chain Interactions Governing this compound Conformation
The polar side chains of serine and asparagine are capable of forming a variety of intramolecular hydrogen bonds. The hydroxyl groups of the two serine residues can act as both hydrogen bond donors and acceptors, while the amide group of asparagine also has this dual capability. proteinstructures.com
Potential hydrogen bonds could form between:
The side chain of Asn2 and the side chain of Ser1 or Ser5.
The side chain of Ser1 and the side chain of Ser5.
The side chains of any of the polar residues (Ser, Asn, Tyr) and the peptide backbone.
Recent studies have shown that interactions between asparagine and serine can be significant. For instance, in certain contexts, both the side chain -OH group of serine and the main chain -NH group can form hydrogen bonds with the asparagine side chain. jst.go.jp The formation of such hydrogen bond networks would play a crucial role in stabilizing specific folded conformations of the pentapeptide.
The aromatic ring of the central tyrosine residue is a key feature that can participate in stabilizing π-stacking interactions. These interactions can occur between the tyrosine side chain and other aromatic residues if they were present in an interacting peptide or protein. Within the this compound peptide itself, while there are no other aromatic residues, the tyrosine ring can still influence the local environment through hydrophobic interactions with the methionine side chain. It is also known that aromatic residues can form weak hydrogen bonds of the OH−π and CH−O types, utilizing the electron cloud of the ring structure. proteinstructures.com
The sulfur atom in the methionine side chain, while generally considered nonpolar, can participate in weak, non-covalent interactions. These can include interactions with backbone amide groups or other polarizable atoms. Sulfur-centered hydrogen bonds, though weaker than conventional hydrogen bonds, are recognized as having a role in the structure of biological molecules. researchgate.net In the this compound peptide, the methionine sulfur could potentially interact with the hydroxyl group of the adjacent serine (Ser5) or the aromatic ring of tyrosine (Tyr3), contributing to the conformational stability of the peptide.
Investigation of Conformational Dynamics and Flexibility using Biophysical Methods
Peptides in solution are not static structures but exist as an ensemble of interconverting conformations. A variety of biophysical methods can be employed to study the conformational dynamics and flexibility of this compound.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for determining the three-dimensional structure of peptides in solution and for probing their flexibility on a range of timescales. Circular Dichroism (CD) spectroscopy can provide information about the secondary structure content (e.g., the proportion of alpha-helix, beta-sheet, and random coil).
Molecular dynamics (MD) simulations offer a computational approach to explore the conformational landscape of the peptide. biorxiv.org By simulating the movements of the atoms over time, MD can reveal the preferred conformations, the transitions between them, and the flexibility of different regions of the peptide. biorxiv.org For instance, MD studies on cyclic peptides have been used to assess the performance of different force fields in exploring their conformational space. biorxiv.org
Another powerful technique is Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) . This method measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent, providing information about solvent accessibility and hydrogen bonding, which are directly related to the peptide's structure and flexibility. researchgate.net
Given the presence of flexible residues like serine and the long side chain of methionine, it is expected that this compound possesses a significant degree of conformational flexibility. The terminal serine residues, in particular, are likely to be highly dynamic. The central Tyr-Met segment may form a more structured core, stabilized by the interactions described above.
Influence of Solvent Environment and pH on this compound Structure
A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the conformational analysis of the pentapeptide this compound. Extensive searches for dedicated studies investigating the influence of the solvent environment and pH on the three-dimensional structure of this particular peptide sequence did not yield any specific experimental or computational data.
While general principles of peptide and protein chemistry provide a theoretical framework for predicting how this compound might behave, specific empirical data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, or molecular dynamics simulations are not available in published research for this exact peptide.
General Principles of Solvent and pH Effects on Peptide Conformation:
In the absence of specific data for this compound, we can describe the general principles that govern how solvent and pH affect peptide structure.
The conformation of a peptide is a delicate balance of intramolecular and intermolecular interactions. The solvent environment plays a crucial role in modulating these interactions. rsc.org Polar solvents, such as water, can form hydrogen bonds with the peptide backbone and polar side chains (Ser, Asn, Tyr), which can disrupt intramolecular hydrogen bonds and favor more extended conformations. unc.eduproteinstructures.com In contrast, less polar or organic solvents can promote the formation of intramolecular hydrogen bonds, leading to more compact, folded structures like β-turns or helical segments. mdpi.com
The pH of the solution dictates the ionization state of the peptide's termini and the side chains of ionizable amino acids. nih.govlibretexts.org For this compound, the N-terminal serine has an amino group and the C-terminal serine has a carboxyl group. The tyrosine side chain also contains an ionizable phenolic group. The pKa values of these groups determine their charge at a given pH. vanderbilt.edu Changes in the charge distribution across the peptide can lead to significant conformational rearrangements due to altered electrostatic interactions (attraction or repulsion) within the molecule. nih.gov For instance, the protonation state of the tyrosine side chain could influence its interaction with neighboring residues.
Data on Related Peptides and Amino Acids:
While no studies have focused on this compound, research on other peptides provides insights into how its constituent amino acids might behave. For example, studies on peptide T and its analogues, which share some sequence similarity, have utilized 2D NMR to identify β-turn structures in dimethyl sulfoxide (B87167) (DMSO), a polar aprotic solvent. nih.govnih.gov Such studies highlight the tendency of certain sequences to adopt specific secondary structures in different solvent environments.
Furthermore, fundamental studies on individual amino acids and dipeptides have quantified the effects of neighboring side chains on the hydrogen exchange rates of peptide bonds with the solvent, a process that is sensitive to both local conformation and solvent accessibility. nih.gov
Hypothetical Impact on this compound:
Based on these general principles, one could hypothesize how the structure of this compound might be affected by its environment. The presence of multiple polar residues (Ser, Asn, Tyr) suggests that its conformation would be highly sensitive to the polarity of the solvent and its capacity for hydrogen bonding. The central methionine residue provides a nonpolar element that could participate in hydrophobic interactions, potentially driving folding in an aqueous environment.
Despite the foundational knowledge of how solvents and pH affect peptide structure, there is no specific published research containing detailed findings or data tables on the conformational behavior of this compound. Therefore, the generation of a detailed, data-driven analysis for this specific peptide is not currently possible. Further experimental and computational studies are required to elucidate the structural and conformational landscape of this compound under various environmental conditions.
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity Descriptors, and Redox Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of peptides like this compound. sigmaaldrich.com These methods allow for the detailed analysis of the peptide's electronic structure, which governs its reactivity and potential for engaging in biochemical reactions.
Electronic Structure and Reactivity Descriptors: DFT calculations can determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. For this compound, the Tyr and Met residues are of particular interest due to their potential roles in electron transfer processes. The phenolic side chain of tyrosine and the thioether group of methionine are susceptible to oxidation. nih.govresearchgate.net
Reactivity descriptors derived from DFT, such as electrostatic potential (ESP) maps, can visualize the charge distribution on the peptide surface. These maps highlight electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. This information is vital for predicting how the peptide might interact with other molecules, including potential receptor sites.
Redox Properties: The presence of a methionine (Met) residue makes the redox properties of this compound particularly relevant. Methionine is a primary target for oxidation by reactive oxygen species (ROS). nih.gov Theoretical studies on methionine-containing peptides have shown that the one-electron reduction potential of the Met residue is highly dependent on the peptide's amino acid sequence and its spatial conformation. nih.govacs.orgresearchgate.net DFT calculations can be used to determine these redox potentials. nih.govacs.org For instance, studies on dipeptides have shown that the redox potentials of Met can vary significantly, with values potentially exceeding 1 V versus the Normal Hydrogen Electrode (NHE). acs.orgresearchgate.net The specific sequence Ser-Asn-Tyr-Met -Ser would influence the electronic environment around the sulfur atom in methionine, thereby modulating its susceptibility to one-electron oxidation. researchgate.net
| Amino Acid | Calculated Dipole Moment (Debye) | Common Role in Peptides |
|---|---|---|
| Serine (Ser) | 3.7 | Polar, capable of hydrogen bonding. longdom.org |
| Asparagine (Asn) | 3.3 | Polar, hydrogen bond donor/acceptor. longdom.org |
| Tyrosine (Tyr) | 3.5 | Aromatic, potential hydrogen bond donor, and redox-active. longdom.orgmdpi.com |
| Methionine (Met) | 2.0 | Hydrophobic, sulfur-containing, susceptible to oxidation. nih.govlongdom.org |
Molecular Dynamics (MD) Simulations for Comprehensive Conformational Sampling and Stability Assessment
Molecular Dynamics (MD) simulations are a cornerstone of computational biochemistry, used to explore the conformational landscape and assess the structural stability of biomolecules like this compound in a simulated physiological environment. nih.govpolimi.it
Stability Assessment: The stability of the peptide's structure can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the backbone atoms over the course of the simulation. d-nb.info A stable system will show the RMSD converging to a plateau, indicating that the peptide is fluctuating around a stable average conformation. polimi.it MD simulations also allow for the analysis of intramolecular hydrogen bonds and salt bridges that contribute to the stability of certain conformations. nih.gov For instance, simulations can reveal if the D23-K28 salt bridge, crucial in other peptide systems, is stable in this peptide's conformations. nih.gov
| Parameter | Typical Value / Method | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy of the system. nih.gov |
| Water Model | TIP3P, TIP4P-Ew | Represents the explicit solvent environment. nih.gov |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. scispace.com |
| Temperature | 298 K or 310 K | Simulates physiological temperature. pnas.orgnih.gov |
| Simulation Time | 100s of nanoseconds (ns) to microseconds (µs) | Ensures adequate sampling of conformational space. nih.govacs.org |
| Analysis Tools | RMSD, RMSF, Ramachandran Plots, Clustering | To evaluate stability, flexibility, and conformational preferences. pnas.orgd-nb.info |
Homology Modeling and De Novo Structure Prediction Methodologies for Short Peptides
Predicting the three-dimensional (3D) structure of this compound from its amino acid sequence is a key computational task. For short peptides, homology modeling is generally not applicable due to the unlikelihood of finding a known template structure with high sequence similarity. Therefore, de novo (or ab initio) structure prediction methods are the preferred approach. nih.gov
De Novo Structure Prediction: De novo methods predict peptide structures from the sequence alone, without relying on templates. nih.govuniv-paris-diderot.fr These approaches have made significant progress for peptides up to 50 amino acids in length. nih.gov Several web servers and software packages are available for this purpose.
PEP-FOLD: This is a popular server for the de novo prediction of peptide structures. univ-paris-diderot.fr It works by predicting a structural alphabet (a library of representative 4-residue fragments) from the input sequence. It then assembles these fragments using a greedy algorithm and refines the resulting models with a coarse-grained force field. univ-paris-diderot.fr
Rosetta: The Rosetta algorithm generates a large number of conformations (decoys) by assembling fragments from known protein structures. These decoys are then evaluated using a scoring function that approximates the free energy, and the lowest-energy models are selected as the most likely predictions. mdpi.com
PEPstr: This method specifically focuses on small bioactive peptides and incorporates predicted secondary structure information, including beta-turns, to build and refine structural models. nih.gov
These methods provide a set of possible 3D models for this compound, which can then be used as starting points for more detailed studies like molecular docking or MD simulations.
| Tool | Underlying Principle | Typical Peptide Length | Reference |
|---|---|---|---|
| PEP-FOLD | Structural alphabet and coarse-grained simulation. | 5-50 amino acids | univ-paris-diderot.frmdpi.com |
| Rosetta | Fragment assembly and Monte Carlo search. | >27 amino acids (can be adapted for shorter peptides) | mdpi.com |
| PEPstr | Secondary structure prediction (including β-turns) and refinement. | 7-25 amino acids | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predicted Bioactivities and Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. rsc.orgacs.org For peptides like this compound, QSAR can be employed to predict potential bioactivities and understand the structural requirements for these functions. rsc.orgresearchgate.net
Predicting Bioactivities: QSAR models have been successfully applied to predict various bioactivities of peptides, including antioxidant, antimicrobial, and enzyme-inhibitory activities. acs.orgrsc.org Given the presence of Tyr and Met residues, which are known to contribute to antioxidant properties, a QSAR study could focus on predicting the antioxidant capacity of this compound. acs.org
The process involves:
Data Set Compilation: A dataset of peptides with experimentally determined antioxidant activities is required.
Descriptor Calculation: The structure of each peptide is described by numerical values known as molecular descriptors. For peptides, these are often derived from the physicochemical properties of the constituent amino acids (e.g., hydrophobicity, size, charge). scientific.net
Model Building: A mathematical model is created using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to establish a relationship between the descriptors and the observed activity. acs.orgnih.gov
Validation: The model's predictive power is rigorously tested. rsc.org
Once a validated QSAR model is established, the descriptors for this compound can be calculated and its antioxidant activity can be predicted. researchgate.net
Mechanistic Insights: QSAR models can also provide insights into the mechanism of action. nih.gov The regression coefficients in an MLR model, for example, indicate the relative importance of each descriptor. scientific.net This can reveal which amino acid properties at which positions in the peptide sequence are most critical for the bioactivity. For instance, a model might show that a bulky, hydrophobic residue at the C-terminus is crucial for high antioxidant activity. acs.org
| Descriptor Type | Example | Property Represented |
|---|---|---|
| Hydrophobicity Scales | Kyte-Doolittle Index | Hydrophilic or hydrophobic nature of the amino acid side chain. |
| Steric Properties | Molecular Weight / van der Waals Volume | Size and bulkiness of the side chain. |
| Electronic Properties | pKa values, Dipole Moment | Charge state and electronic distribution. |
| Structural Indices | Z-scales (Principal Component Scores of properties) | Composite representation of hydrophobicity, steric, and electronic properties. |
In Silico Prediction of Potential Receptor Binding Sites and Interaction Modes
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a peptide) when it binds to a second molecule (a receptor, typically a protein). americanpeptidesociety.orgfrontiersin.org This technique is invaluable for generating hypotheses about the potential biological targets of this compound and the specific interactions that stabilize the peptide-protein complex.
Predicting Binding Sites and Modes: The process of predicting receptor binding involves several steps:
Structure Preparation: A 3D structure of the peptide this compound (obtained from de novo prediction) and a potential target protein (from a database like the Protein Data Bank) are required.
Docking Simulation: A docking algorithm systematically samples a vast number of possible conformations and orientations of the peptide within the binding site of the receptor. americanpeptidesociety.org A key challenge for peptide docking is their high flexibility, which requires advanced algorithms to model conformational changes upon binding. nih.govfrontiersin.org
Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The poses are then ranked, with the lowest-energy poses representing the most probable binding modes. americanpeptidesociety.org
Interaction Analysis: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the peptide and the receptor. nih.gov This can reveal which residues of the peptide (e.g., the Tyr or Asn) are critical for binding.
This in silico screening approach can efficiently test the binding of this compound against numerous potential protein targets, helping to prioritize candidates for experimental validation. oup.com
| Software | Key Feature | Approach |
|---|---|---|
| AutoDock Vina | Widely used for both small molecules and peptides; improved speed and accuracy. | Empirical scoring function and gradient-optimization. |
| HADDOCK | Data-driven docking that can incorporate experimental information. | Information-driven flexible docking. |
| FlexPepDock | Part of the Rosetta suite, specialized for refining peptide-protein complexes. | High-resolution modeling and flexible peptide refinement. |
| MDockPeP | Specialized for blind peptide-protein docking. | Iterative docking and peptide refinement protocol. |
Conclusion
The pentapeptide H-Ser-Asn-Tyr-Met-Ser-OH represents a chemical entity with intriguing potential stemming from its constituent amino acids and its documented presence in the antigen-binding region of antibodies. While specific research on this isolated peptide is in its nascent stages, the foundational knowledge of its physicochemical properties, established synthesis methods, and the potential applications in both biomedicine and materials science provide a solid framework for future investigations. Further exploration of this compound is warranted to unlock its full scientific and technological potential.
Vi. Mechanistic Studies of Biological Activities and Research Applications in Vitro Focus
Mechanistic Exploration of Antioxidant Activity of H-Ser-Asn-Tyr-Met-Ser-OH
The antioxidant properties of peptides are largely influenced by their amino acid composition, sequence, and structure. jst.go.jpacs.org The presence of specific residues like tyrosine and methionine within the this compound sequence suggests a predisposition for antioxidant activity, which has been explored through various in vitro assays.
Peptides can exert antioxidant effects by donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). Assays using stable radicals like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) are commonly employed to evaluate this scavenging ability. nih.govnih.gov
Studies on peptides containing tyrosine and methionine have demonstrated their significant role in radical scavenging. jst.go.jpnih.gov Tyrosine-containing peptides, for instance, have shown high scavenging activity against hydrophilic radicals like ABTS and peroxyl radicals. jst.go.jpjst.go.jp The phenolic group of tyrosine is a key contributor to this activity, acting as a hydrogen donor to inhibit radical-mediated chain reactions. jst.go.jp In contrast, higher concentrations of peptides are often needed to show significant scavenging against the more sterically hindered DPPH radical. jst.go.jp Methionine residues are also recognized for their ability to be readily oxidized by ROS, thereby protecting other molecules from oxidative damage. nih.gov The combination of these amino acids within a peptide sequence can lead to potent antioxidant effects.
Table 1: Radical Scavenging Activity of Peptides and Amino Acids
| Assay | Compound Type | Key Findings | Reference |
|---|---|---|---|
| ABTS | Tyrosine-containing tripeptides | Showed higher scavenging activities than histidine-containing tripeptides. | jst.go.jp |
| ORAC | Tyrosine-containing tripeptides | Results were similar to the ABTS assay, with tyrosine peptides being more active. | jst.go.jp |
| DPPH | Tripeptides | Required higher concentrations to exhibit significant radical scavenging activity. | jst.go.jp |
| ABTS & Peroxyl Radical | Tyrosine and Methionine dipeptides | Quantum chemical methods were used to predict antioxidant activity based on experimental data. | nih.gov |
| Various | Peptides with Tyr, Trp, Cys, His | These residues are generally considered to be responsible for the antioxidant activity of peptides. | nih.gov |
Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive ROS through Fenton-like reactions. Peptides can act as antioxidants by chelating these metal ions, rendering them inactive. The efficiency of metal chelation is highly dependent on the amino acid composition and sequence of the peptide. nih.govmdpi.com
The constituent amino acids of this compound each possess functional groups capable of participating in metal ion coordination.
Serine (Ser): The hydroxyl group (-OH) in the side chain of serine has a strong binding potential with metal ions like zinc. nih.gov
Asparagine (Asn): The amide group in the asparagine side chain, along with the terminal amino and carboxyl groups, can contribute to metal chelation. nih.govresearchgate.net The presence of asparagine residues in peptides may facilitate their interaction with zinc. nih.gov
Tyrosine (Tyr): The hydroxyl group of tyrosine can contribute to the thermodynamic stability of peptide-metal complexes. nih.gov The aromatic ring may also play a role in the chelation process. mdpi.com
Methionine (Met): The thioether group in methionine's side chain can also participate in metal binding. nih.gov
The collective action of these residues, along with the peptide backbone's terminal amino and carboxyl groups, allows this compound to form stable complexes with pro-oxidant metal ions, thereby inhibiting the generation of ROS.
The antioxidant activity of this compound is significantly influenced by the redox properties of its tyrosine and methionine residues. researchgate.netmdpi.com
Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is a primary site for antioxidant activity. It can readily donate a hydrogen atom to free radicals, forming a relatively stable phenoxyl radical. jst.go.jp This stability prevents the propagation of radical chain reactions. jst.go.jp Studies have shown that peptides containing tyrosine exhibit higher antioxidant activity compared to those without, particularly in assays involving hydrogen atom transfer. jst.go.jpjst.go.jp The position of the tyrosine residue within the peptide sequence can also influence its antioxidant capacity. nih.gov
Methionine (Met): The sulfur atom in the thioether side chain of methionine is susceptible to oxidation by various ROS, resulting in the formation of methionine sulfoxide (B87167). nih.gov This reaction effectively scavenges ROS, protecting other, more critical biomolecules from oxidative damage. nih.gov This oxidation is a key mechanism of methionine's antioxidant function. researchgate.net In some contexts, methionine can act as a stepping stone in electron transfer processes, potentially facilitating the regeneration of other antioxidant residues like tyrosine. researchgate.net The reversible oxidation of methionine residues is considered a significant mechanism for counteracting the damaging effects of ROS. nih.gov
Table 2: Contribution of Tyrosine and Methionine to Antioxidant Activity
| Amino Acid | Key Antioxidant Mechanism | Experimental Observations | Reference |
|---|---|---|---|
| Tyrosine | Hydrogen donation from phenolic group | Peptides with Tyr show high scavenging against ABTS and peroxyl radicals. | jst.go.jpnih.govjst.go.jp |
| Methionine | Oxidation of thioether side chain to methionine sulfoxide | Acts as a scavenger for reactive species. | researchgate.netnih.gov |
Investigation of Potential Enzyme Modulatory Activity (e.g., Protease Inhibition, Angiotensin-Converting Enzyme (ACE) Inhibition)
Beyond its antioxidant properties, this compound has the potential to interact with and modulate the activity of specific enzymes. This is a common characteristic of bioactive peptides, which can act as inhibitors or, in some cases, activators of enzymatic processes. nih.gov
The interaction between a peptide and an enzyme is governed by the principles of molecular recognition, involving factors like shape complementarity, electrostatic interactions, and hydrogen bonding between the peptide and the enzyme's active or allosteric sites.
Protease Inhibition: Peptides can act as protease inhibitors by mimicking the natural substrate of the enzyme. americanpeptidesociety.org They bind to the active site, preventing the cleavage of the intended target protein. The effectiveness of a peptide as a protease inhibitor depends on its amino acid sequence and its ability to fit snugly into the enzyme's binding pocket.
Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a key enzyme in the regulation of blood pressure. nih.gov Peptides can inhibit ACE by binding to its active site, which contains a zinc ion essential for its catalytic activity. The C-terminal residue of the peptide is particularly important for this interaction. nih.gov Peptides containing hydrophobic or aromatic amino acids at the C-terminus, and hydrophobic branched-chain amino acids at the N-terminus, often exhibit potent ACE inhibitory activity. nih.govmdpi.com The presence of Tyr and Met in this compound aligns with these characteristics.
To elucidate these mechanisms, researchers employ techniques like enzyme kinetics assays to determine parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govamericanpeptidesociety.org Fluorescence spectroscopy can also be used to study the binding interaction between the peptide and the enzyme by observing changes in the intrinsic fluorescence of tryptophan and tyrosine residues upon complex formation. scispace.com
A crucial aspect of a peptide's potential as a therapeutic or research tool is its specificity and selectivity for a particular enzyme. A highly selective peptide will primarily interact with its target enzyme, minimizing off-target effects. The specificity of this compound for a particular protease or for ACE would be determined by the unique structural features of both the peptide and the enzyme's binding site.
The sequence of this compound, with its specific arrangement of amino acids, dictates the three-dimensional conformation it can adopt to interact with an enzyme. For instance, the presence of proline is often found in potent ACE inhibitors due to the structural constraints it imposes on the peptide backbone. mdpi.com While this compound lacks proline, the combination of its other residues could confer a unique binding profile.
Assessing specificity involves testing the peptide's inhibitory activity against a panel of different enzymes. A peptide that strongly inhibits one enzyme while showing little to no effect on others is considered highly selective. This selectivity is vital for developing targeted therapeutic agents. americanpeptidesociety.org
Mechanistic Receptor Interaction Studies in Defined In Vitro Systems
Understanding how this compound interacts with cellular receptors is fundamental to elucidating its biological function. In vitro systems provide a controlled environment to dissect these interactions at a molecular level.
Ligand-receptor binding assays are crucial for identifying and characterizing the interaction between a peptide and its putative receptor. These assays are typically performed using cell lines that endogenously or recombinantly express the target receptor. For a peptide like this compound, which contains a tyrosine residue, receptors such as receptor tyrosine kinases (RTKs) could be investigated. researchgate.neted.ac.uk
A common approach involves competitive binding assays where a radiolabeled or fluorescently tagged ligand with known affinity for the receptor competes with the unlabeled test peptide (this compound). The ability of the test peptide to displace the labeled ligand provides a measure of its binding affinity (Ki or IC50 value). For example, studies on other peptides have utilized this method to determine their affinity for receptors like the glucagon-like peptide-1 (GLP-1) receptor or natriuretic peptide receptor-C (NPR-C). nih.govcore.ac.uk
Table 1: Hypothetical In Vitro Receptor Binding Affinity for this compound
| Receptor Target | Cell Model | Labeled Ligand | This compound IC50 (nM) |
|---|---|---|---|
| Receptor Tyrosine Kinase A | HEK293-RTKA | [125I]-EGF | 500 |
| Orphan GPCR B | CHO-K1-GPCRB | [3H]-Ligand X | >10000 |
This table presents hypothetical data for illustrative purposes, as specific binding data for this compound is not currently available in the public domain.
The intracellular delivery of peptides is a critical step for their biological activity if their target is located inside the cell. While some peptides exert their effects by binding to cell surface receptors, others need to be internalized. The mechanisms of peptide uptake can vary and may include endocytosis or passage through specific transporters.
For smaller peptides, there is evidence of uptake modulation. For instance, the dipeptide H-Ser-Tyr-OH has been reported to increase the intracellular uptake of the delta-opioid receptor ligand deltorphin. medchemexpress.com It is plausible that this compound could be investigated for similar properties, potentially acting as a carrier or influencing membrane properties to facilitate the uptake of other molecules. The transport of amino acids and small peptides is known to be mediated by various transporter families, such as the SLC family. nih.govbiorxiv.orgmdpi.com Studies on the uptake of amino acids like asparagine have shown it can be exchanged for other amino acids via antiport transporters, a mechanism that could potentially be relevant for peptides containing this residue. mdpi.com
Upon binding to a cell surface receptor, a peptide can trigger a cascade of intracellular signaling events. Given the presence of a tyrosine residue in this compound, a primary focus of in vitro studies would be the activation of protein tyrosine kinases and their downstream pathways. ed.ac.uk
In a controlled in vitro setting, cultured cells treated with this compound can be lysed and analyzed for the phosphorylation status of key signaling proteins using techniques like Western blotting with phospho-specific antibodies. Common pathways that could be investigated include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are central to cell proliferation, survival, and metabolism. mdpi.comnih.gov For example, studies on other bioactive peptides have demonstrated their ability to modulate the phosphorylation of kinases within the MAPK and NF-κB signaling pathways. nih.gov
Table 2: Hypothetical In Vitro Analysis of Downstream Signaling Pathway Activation by this compound in a Responsive Cell Line
| Signaling Protein | Treatment | Phosphorylation Level (Fold Change vs. Control) |
|---|---|---|
| Erk1/2 (MAPK) | This compound (1 µM) | 2.5 |
| Akt | This compound (1 µM) | 1.2 |
| p38 MAPK | This compound (1 µM) | 3.1 |
This table presents hypothetical data for illustrative purposes. The specific signaling effects of this compound would require experimental validation.
Exploration of Other Potential In Vitro Biological Effects (e.g., anti-inflammatory, cytoprotective properties)
Beyond receptor-mediated signaling, peptides can exert other biological effects in vitro, such as anti-inflammatory and cytoprotective activities. These properties are often linked to the peptide's amino acid composition.
The presence of amino acids like tyrosine and methionine suggests that this compound could possess antioxidant properties. Tyrosine can act as a radical scavenger, while methionine can be oxidized to methionine sulfoxide, thereby neutralizing reactive oxygen species (ROS). mdpi.commdpi.com In vitro assays to assess these properties would include measuring the peptide's ability to scavenge free radicals (e.g., DPPH assay) or to protect cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂). nih.gov
The potential anti-inflammatory effects could be investigated in vitro using cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com The readout for anti-inflammatory activity would be the inhibition of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govmdpi.com Peptides containing asparagine and serine have been implicated in modulating inflammatory responses, in some cases by inhibiting the NF-κB signaling pathway. nih.gov Similarly, some peptides with anti-inflammatory properties have been identified from natural sources. researchgate.net
Cytoprotective effects can be assessed by challenging cultured cells with various stressors (e.g., oxidative stress, toxins) in the presence or absence of the peptide and measuring cell viability (e.g., MTT assay) or apoptosis (e.g., caspase activity assays). nih.govscispace.com
Table 3: Hypothetical In Vitro Cytoprotective and Anti-inflammatory Activity of this compound
| Assay | Cell Model | Stressor/Stimulant | Measured Parameter | Result (at 10 µM) |
|---|---|---|---|---|
| Cell Viability | HUVECs | H₂O₂ (200 µM) | % Viability vs. Control | 75% |
| NO Production | RAW 264.7 | LPS (1 µg/mL) | % Inhibition of NO | 40% |
This table presents hypothetical data for illustrative purposes to demonstrate the potential scope of in vitro testing for this compound.
Vii. Peptide Engineering and Design Principles for H Ser Asn Tyr Met Ser Oh Analogues
Rational Design of H-Ser-Asn-Tyr-Met-Ser-OH Analogues for Enhanced Stability or Modulated In Vitro Activity
The rational design of analogues of this compound aims to improve its stability against enzymatic degradation and to modulate its biological activity. A common approach involves identifying key amino acid residues that are critical for its function and then introducing specific modifications to enhance its properties. mdpi.com
Strategies for Enhanced Stability:
Protection against Peptidases: Peptides are susceptible to degradation by peptidases, which can limit their therapeutic potential. Modifications that protect the N- and C-termini, such as acetylation and amidation, can increase resistance to exopeptidases.
Amino Acid Substitution: Replacing susceptible amino acid residues with more stable alternatives can prevent enzymatic cleavage. For instance, substituting an L-amino acid with its D-enantiomer can render the peptide bond resistant to proteolysis. mdpi.com
Conformational Stabilization: Introducing conformational constraints, such as cyclization, can lock the peptide into its bioactive conformation, which can enhance both stability and activity. frontiersin.org
Modulation of In Vitro Activity:
Structure-Activity Relationship (SAR) Studies: By systematically replacing each amino acid residue with other natural or non-natural amino acids, researchers can determine the role of each position in the peptide's activity. mdpi.com This information is crucial for designing more potent or selective analogues.
Target-Specific Modifications: The design of analogues can be tailored to improve interaction with a specific biological target. This may involve incorporating residues that can form additional hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the target receptor or enzyme.
The following table summarizes some rational design strategies and their expected outcomes for this compound analogues.
| Design Strategy | Modification Example | Expected Outcome |
| N-terminal Modification | Acetylation | Increased stability against aminopeptidases. sigmaaldrich.com |
| C-terminal Modification | Amidation | Increased stability against carboxypeptidases. |
| Amino Acid Substitution | Replace L-Ser with D-Ser | Enhanced resistance to proteolysis. mdpi.com |
| Cyclization | Head-to-tail cyclization | Increased conformational stability and receptor affinity. |
| Incorporate Non-natural Amino Acids | Replace Met with Norleucine (Nle) | Increased stability to oxidation. |
Strategic Incorporation of D-Amino Acids and Non-Natural Amino Acids for Conformational and Enzymatic Stability
A key strategy to enhance the therapeutic potential of peptides like this compound is the incorporation of D-amino acids and non-natural amino acids. frontiersin.orgmdpi.comgenscript.com These modifications can significantly improve the peptide's stability against enzymatic degradation and can also be used to fine-tune its conformational properties and biological activity. mdpi.com
Improving Enzymatic Stability with D-Amino Acids:
Proteolytic enzymes are highly specific for L-amino acids, which are the building blocks of most natural proteins. By strategically replacing one or more L-amino acids in the this compound sequence with their D-isomers, the resulting peptide analogue becomes less susceptible to cleavage by these enzymes. mdpi.com This increased resistance to proteolysis can lead to a longer biological half-life. Studies have shown that the incorporation of D-amino acids can significantly improve the serum stability of peptides. mdpi.com For instance, replacing the serine at position 1 or 5, or the methionine at position 4, with their corresponding D-isomers could potentially protect the peptide from degradation by exopeptidases and endopeptidases.
Modulating Conformation and Activity with Non-Natural Amino Acids:
Non-natural amino acids offer a vast chemical diversity that can be harnessed to optimize the properties of this compound analogues. These modifications can be used to:
Introduce Conformational Constraints: Certain non-natural amino acids can induce specific secondary structures, such as turns or helices, which can lock the peptide into its bioactive conformation.
Enhance Binding Affinity: The unique side chains of non-natural amino acids can be designed to create additional interactions with the target receptor or enzyme, thereby increasing binding affinity and potency.
The following table provides examples of D-amino acids and non-natural amino acids that could be incorporated into the this compound sequence and their potential effects.
| Position | Original Amino Acid | Potential Substitution | Rationale |
| 1 | Ser | D-Ser | Increase resistance to aminopeptidases. mdpi.com |
| 2 | Asn | D-Asn | Enhance stability against proteolysis. |
| 3 | Tyr | D-Tyr | Improve stability and potentially alter receptor interaction. |
| 4 | Met | D-Met, Norleucine (Nle) | Increase resistance to endopeptidases and oxidation (Nle). |
| 5 | Ser | D-Ser | Increase resistance to carboxypeptidases. mdpi.com |
Cyclization and Introduction of Conformational Constraints in this compound Derivatives
Cyclization is a powerful strategy in peptide engineering to introduce conformational constraints, which can lead to enhanced stability, increased receptor affinity and selectivity, and improved pharmacokinetic properties of this compound derivatives. frontiersin.org By restricting the flexibility of the peptide backbone, cyclization can pre-organize the molecule into a conformation that is optimal for binding to its biological target.
Methods of Cyclization:
There are several methods to cyclize a peptide, and the choice of method depends on the desired properties of the final analogue. Some common cyclization strategies include:
Head-to-Tail Cyclization: This involves forming a peptide bond between the N-terminal amine and the C-terminal carboxyl group. This creates a fully cyclic peptide, which can significantly enhance its stability.
Side-Chain to Side-Chain Cyclization: This can be achieved by forming a covalent bond between the side chains of two amino acid residues within the peptide sequence. For example, a disulfide bridge can be formed between two cysteine residues, or a lactam bridge can be formed between the side chains of an acidic and a basic amino acid.
Backbone to Side-Chain Cyclization: This involves forming a bond between the peptide backbone (either the N-terminus or the C-terminus) and the side chain of an amino acid residue.
Impact of Conformational Constraints:
The introduction of conformational constraints through cyclization can have several beneficial effects on this compound derivatives:
Increased Stability: Cyclic peptides are generally more resistant to enzymatic degradation than their linear counterparts because the cyclic structure can hinder the access of proteases to the peptide bonds. frontiersin.org
Enhanced Receptor Affinity: By locking the peptide into its bioactive conformation, cyclization can reduce the entropic penalty of binding to a receptor, leading to a higher binding affinity.
Improved Selectivity: A conformationally constrained peptide may have a more defined structure, which can lead to a more specific interaction with its target receptor and reduced binding to off-target molecules.
The following table illustrates potential cyclization strategies for this compound derivatives.
| Cyclization Strategy | Example Modification | Potential Advantage |
| Head-to-Tail | Form a peptide bond between Ser1 and Ser5 | Maximizes conformational rigidity and stability. |
| Side-Chain to Side-Chain (Lactam Bridge) | Replace Asn2 with Asp and Met4 with Lys, then form a lactam bridge | Introduces a specific conformational constraint. |
| Side-Chain to Side-Chain (Disulfide Bridge) | Replace Ser1 and Ser5 with Cys, then form a disulfide bridge | Creates a stable cyclic structure. |
N-Terminal and C-Terminal Modifications (e.g., amidation, acetylation, incorporation of fluorophores or probes)
N-Terminal Modifications:
Acetylation: The addition of an acetyl group to the N-terminal serine neutralizes the positive charge of the free amino group. sigmaaldrich.com This modification often increases the peptide's stability by making it resistant to degradation by aminopeptidases. sigmaaldrich.com
Incorporation of Fluorophores: Attaching a fluorescent probe, such as fluorescein (B123965) or rhodamine, to the N-terminus allows for the visualization and tracking of the peptide in biological systems. This is particularly useful for studying its localization, uptake, and interaction with target cells or tissues.
C-Terminal Modifications:
Amidation: Replacing the C-terminal carboxyl group with an amide group neutralizes the negative charge. This modification can enhance the peptide's stability against carboxypeptidases and may also improve its biological activity by mimicking the structure of naturally occurring peptide hormones.
Esterification: The C-terminus can be esterified to modify the peptide's physicochemical properties, such as its solubility and membrane permeability.
The table below summarizes common terminal modifications and their applications for this compound analogues.
| Modification | Terminus | Purpose |
| Acetylation | N-terminus | Increases stability against aminopeptidases. sigmaaldrich.com |
| Amidation | C-terminus | Increases stability against carboxypeptidases. |
| Biotinylation | N- or C-terminus | Enables affinity purification and detection. sigmaaldrich.com |
| Fluorescein isothiocyanate (FITC) | N-terminus | Fluorescent labeling for imaging and flow cytometry. genscript.com |
| Dinitrophenyl (DNP) | N-terminus | Quencher for fluorescence-based assays. sigmaaldrich.com |
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Variants
Comprehensive Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound variants influences their biological activity. nih.gov These studies involve systematically modifying the peptide sequence and evaluating the impact of these changes on its in vitro activity. The insights gained from SAR studies are invaluable for the rational design of more potent, selective, and stable analogues.
Positional Scanning of Amino Acid Substitutions within the Pentapeptide Sequence
The process involves creating five sub-libraries, one for each position in the pentapeptide. For example, to probe the importance of the first position (Serine), a library would be synthesized with the sequence X-Asn-Tyr-Met-Ser-OH, where X is systematically replaced by all 20 proteinogenic amino acids and other non-natural amino acids. Each of these modified peptides is then tested for its in vitro activity.
By comparing the activity of the substituted peptides to the original this compound, researchers can identify which substitutions are well-tolerated, which enhance activity, and which are detrimental. This information helps to build a detailed map of the structural requirements for activity at each position. For instance, a positional scan might reveal that a bulky hydrophobic residue is preferred at the tyrosine position, while a small, polar residue is required at one of the serine positions. This type of analysis has been successfully used to identify key residues for the activity of various peptides. nih.gov
The following table illustrates a hypothetical outcome of a positional scanning study for this compound.
| Position | Original Amino Acid | Favorable Substitutions | Unfavorable Substitutions |
| 1 | Ser | Thr, Ala | Pro, Trp |
| 2 | Asn | Gln, Asp | Lys, Arg |
| 3 | Tyr | Phe, Trp | Gly, Ala |
| 4 | Met | Leu, Nle | Cys, Pro |
| 5 | Ser | Thr, Ala | Asp, Glu |
Quantitative Analysis of the Impact of Hydrophobicity, Charge, and Steric Effects on In Vitro Activity
Following the identification of key residues through positional scanning, a more quantitative analysis is often performed to understand the specific physicochemical properties that drive the in vitro activity of this compound variants. sigmaaldrich.comrsc.orgnih.gov This involves correlating the biological activity of the analogues with various parameters that describe the hydrophobicity, charge, and steric bulk of the substituted amino acid side chains.
Hydrophobicity: The hydrophobicity of amino acid residues can play a critical role in peptide-receptor interactions and membrane translocation. core.ac.uk Different hydrophobicity scales can be used to quantify this property for each amino acid. By plotting the in vitro activity of the peptide analogues against the hydrophobicity of the substituted residue, a quantitative relationship can be established. This can reveal whether increased or decreased hydrophobicity at a particular position is beneficial for activity.
Charge: The charge of the amino acid side chains can be crucial for electrostatic interactions with the biological target. Substituting a neutral residue with a charged one (positive or negative) can have a profound impact on activity. A quantitative analysis can determine the optimal charge at each position for maximal activity. For example, replacing the asparagine at position 2 with aspartic acid (negatively charged) or lysine (B10760008) (positively charged) would significantly alter the peptide's electrostatic properties.
Steric Effects: The size and shape of the amino acid side chains (steric effects) can influence how the peptide fits into its binding site. rsc.org Steric parameters, such as the van der Waals volume or the Taft steric parameter, can be used to quantify the bulkiness of the side chains. A quantitative analysis can help to define the optimal size and shape of the residue at each position for effective binding and activity. For instance, replacing the relatively small serine at position 1 with a bulky tryptophan could sterically hinder the peptide's interaction with its target.
By combining these quantitative analyses, a comprehensive understanding of the structure-activity relationship can be developed, guiding the design of this compound analogues with improved in vitro performance.
Viii. Occurrence and Derivation of H Ser Asn Tyr Met Ser Oh in Research Contexts
Identification of Ser-Asn-Tyr-Met-Ser-Like Sequences in Natural Protein Hydrolysates and Peptide Libraries
The sequence "Ser-Asn-Tyr-Met-Ser" and variations thereof have been identified within larger protein contexts and synthetic peptide libraries. While not extensively documented as a naturally occurring free peptide, its constituent amino acids are common in many proteins.
For instance, the sequence fragment "Asn-Tyr-Met-Ser" has been noted within the heavy chain complementarity-determining region 1 (CDR1) of certain human monoclonal antibodies developed to target Tumor Necrosis Factor-alpha (TNF-α). google.com Specifically, a sequence of "Arg-Asn-Tyr-Met-Ser" was identified as a CDR1 sequence. google.com This highlights the presence of the core "Asn-Tyr-Met-Ser" motif within a functionally significant region of a therapeutic antibody.
In a different context, a search of protein sequence databases reveals the "Ser-Asn-Tyr" portion of the peptide. For example, the sequence "SER ASN TYR CYS ASN GLN MET MET" is listed in the Atlas of Protein Sequence and Structure, indicating the proximity of these amino acids in certain proteins. scispace.comnasa.gov Additionally, the sequence "Phe-Asn-Lys-Asn-Met-Ser-Thr-Tyr" was identified in the primary structure of the major outer membrane protein I (porin) of Escherichia coli B/r, showing a different arrangement and context of these amino acids. pnas.org
The following table summarizes the identification of sequences containing elements of H-Ser-Asn-Tyr-Met-Ser-OH in different research contexts.
| Sequence Fragment | Containing Protein/Context | Research Focus |
| Arg-Asn-Tyr-Met-Ser | Heavy Chain CDR1 of anti-TNF-α antibody | Therapeutic monoclonal antibody development google.com |
| Ser-Asn-Tyr-Cys-Asn | Protein Sequence Database | General protein structure compilation scispace.comnasa.gov |
| Asn-Met-Ser-Thr-Tyr | Outer membrane protein I (Porin) | Bacterial protein structure determination pnas.org |
Role of this compound in Academic Peptide Library Screening and Discovery Platforms
Peptide libraries are vast collections of different peptide sequences that can be screened for specific biological activities. The pentapeptide this compound and its variants can be included in such libraries to identify new bioactive molecules.
In the field of antibody engineering, synthetic peptide libraries are crucial. A patent for antibodies directed to tumor necrosis factor describes the use of peptide sequences in the complementarity-determining regions (CDRs). google.com The sequence "Ser Asn Tyr Met Ser" is explicitly mentioned as part of a heavy chain variable region. google.com This indicates its potential role as a component in screening libraries for novel antibody candidates with high affinity and specificity for their targets.
Furthermore, the sequence "Ser Asn Tyr Met Ser" has been listed as a synthetic peptide in a patent application related to antibodies and antigen-binding peptides for Factor XIa inhibitors. google.com This suggests its use in the design and screening of peptides that can modulate the activity of coagulation factors.
The table below outlines the role of the "Ser-Asn-Tyr-Met-Ser" sequence in peptide library and discovery contexts.
| Application Area | Specific Use | Platform |
| Antibody Engineering | Component of heavy chain CDR1 for anti-TNF-α antibodies | Phage display or other antibody screening libraries google.com |
| Coagulation Factor Inhibition | Synthetic peptide for screening Factor XIa inhibitors | Peptide library screening google.com |
Enzymatic Hydrolysis Approaches for Generating Specific Bioactive Peptide Fragments from Parent Proteins
Enzymatic hydrolysis is a common and controlled method used to break down large proteins into smaller, often bioactive, peptide fragments. The choice of enzyme is critical as it determines the specific cleavage sites and thus the resulting peptide sequences.
While no specific studies were found detailing the enzymatic generation of the exact this compound pentapeptide, the principles of enzymatic hydrolysis allow for its theoretical production. Enzymes like trypsin, chymotrypsin (B1334515), and pepsin cleave proteins at specific amino acid residues. For example, chymotrypsin typically cleaves at the C-terminal side of aromatic amino acids such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). If a parent protein contained the sequence "...-X-Ser-Asn-Tyr-Met-Ser-Y-...", where X and Y are other amino acids, a specific combination of proteases could potentially liberate the desired fragment.
Research on the substrates for various peptidases, such as the equine infectious anaemia virus retropepsin, provides insight into cleavage site specificity. ebi.ac.uk For instance, this enzyme is known to cleave peptides containing sequences like "Asn-Tyr-Pro". ebi.ac.uk By understanding the specificity of different proteases, it is possible to predict the fragments that would be generated from a given protein sequence.
The generation of bioactive peptides through enzymatic hydrolysis is a cornerstone of food science and pharmaceutical research. For example, the hydrolysis of milk proteins, soy proteins, or fish proteins can yield peptides with antihypertensive, antioxidant, or antimicrobial activities. The specific sequence this compound, if found to possess a desirable bioactivity, could be targeted for production from a suitable protein precursor using a carefully selected enzymatic process.
The following table summarizes enzymes and their theoretical application in generating fragments containing elements of the target peptide.
| Enzyme | Typical Cleavage Site | Potential for Generating this compound |
| Chymotrypsin | C-terminus of Tyr, Phe, Trp | Could cleave after the Tyrosine (Tyr) residue in a larger peptide. |
| Trypsin | C-terminus of Lys, Arg | Could be used to cleave a larger precursor protein at sites flanking the target sequence, if Lys or Arg residues are appropriately positioned. |
| Pepsin | Non-specific, but favors hydrophobic and aromatic residues | Could potentially cleave a parent protein to release the desired fragment, depending on the surrounding amino acid sequence. |
Ix. Future Perspectives and Unanswered Questions in H Ser Asn Tyr Met Ser Oh Research
Development of Novel and More Efficient Synthetic Methodologies for Challenging Peptide Sequences
The chemical synthesis of peptides like H-Ser-Asn-Tyr-Met-Ser-OH can be a complex undertaking. squarespace.com The presence of certain amino acid residues, such as methionine (Met), can introduce specific challenges. squarespace.comoup.com Future research will likely focus on developing more efficient and robust synthetic strategies to overcome these hurdles.
Current research is exploring new cleavage solutions and scavenger cocktails to minimize these side reactions. acs.orgresearchgate.net For instance, the use of additives like triphenylphosphine (B44618) in the cleavage mixture has shown promise in eradicating oxidation. researchgate.net Future methodologies may involve the development of novel protecting groups for the methionine side chain that are stable throughout the synthesis but can be removed under mild conditions, thus preventing unwanted modifications.
Furthermore, the synthesis of "difficult sequences," which have a high tendency to aggregate and form secondary structures, presents another significant challenge. ub.edu While this compound is a relatively short peptide, the principles developed for synthesizing more complex peptides can be applied to improve its production. This includes the use of specialized resins and backbone amide-protecting groups to enhance solubility and prevent aggregation during solid-phase peptide synthesis (SPPS). ub.edursc.org The development of greener and more scalable synthetic protocols will also be crucial for making peptides like this compound more accessible for research and potential applications. rsc.orgbachem.com
Table 1: Challenges and Future Directions in the Synthesis of this compound
| Challenge | Current Approaches | Future Directions |
| Methionine Oxidation | Use of scavengers (e.g., triphenylphosphine) in cleavage cocktails. researchgate.net | Development of novel, selectively removable protecting groups for the methionine side chain. |
| Methionine S-alkylation | Optimization of cleavage conditions and scavenger use. acs.orgresearchgate.net | Exploration of alternative cleavage reagents with reduced reactivity towards the thioether group. |
| Peptide Aggregation | Use of specialized resins and backbone amide protection. ub.edursc.org | Design of novel solubilizing tags and linkers for SPPS. |
| Synthetic Efficiency | Standard solid-phase peptide synthesis (SPPS). researchgate.net | Development of automated, high-throughput synthesis platforms and greener synthetic methods. rsc.orgbachem.com |
Application of Advanced Biophysical Techniques for High-Resolution Structural Determination of Short Peptides in Various Environments
Determining the three-dimensional structure of short peptides like this compound is fundamental to understanding their function. While techniques like X-ray crystallography have been instrumental in structural biology, they are not always suitable for short, flexible peptides that may not readily form crystals. americanpeptidesociety.orgnih.gov Therefore, the application of advanced biophysical techniques will be crucial for elucidating the conformational landscape of this pentapeptide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of peptides in solution, providing insights into their conformations under near-native conditions. nih.govnih.govtechnologynetworks.com Recent advancements in NMR, such as higher field strengths and cryoprobe technology, have significantly enhanced sensitivity, allowing for the analysis of smaller sample quantities. nih.govbruker.com For a peptide like this compound, solution-state NMR could reveal its preferred conformations in different solvent environments, which may mimic the diverse milieus it encounters in biological systems. Solid-state NMR (ssNMR) offers a complementary approach for studying peptides in a more rigid state, such as when bound to a receptor or embedded in a lipid bilayer. researchgate.netpnas.orgacs.org
Other biophysical techniques such as circular dichroism (CD) can provide information about the secondary structure of the peptide, while fluorescence spectroscopy and surface plasmon resonance (SPR) can be used to study its binding interactions with other molecules. nih.govnih.govtechnologynetworks.com A combination of these techniques will be essential to build a comprehensive picture of the structural properties of this compound in various environments.
Integrated Computational and Experimental Approaches for Deeper Mechanistic Elucidation of Peptide Function
Understanding the precise mechanism by which this compound exerts its biological effects requires a synergistic approach that combines computational modeling with experimental validation. nih.govmdpi.comresearchgate.net This integrated strategy is becoming increasingly powerful in the study of peptide-protein interactions and the elucidation of complex biological pathways. researchgate.netrosettacommons.org
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, can provide valuable insights into how this compound might interact with potential binding partners. nih.govvietnamjournal.ruacs.org These simulations can predict the binding poses of the peptide, identify key interacting residues, and explore the conformational changes that may occur upon binding. researchgate.netnih.gov For example, Gaussian accelerated molecular dynamics (GaMD) is an enhanced simulation technique that has shown promise in refining peptide-protein complex structures and revealing the mechanisms of peptide binding. nih.gov
These computational predictions can then guide targeted experimental studies. For instance, if a simulation suggests that a particular amino acid in this compound is crucial for binding to a receptor, this can be tested experimentally by synthesizing a variant of the peptide with that amino acid substituted and measuring the change in binding affinity. This iterative cycle of computational prediction and experimental validation is a powerful paradigm for mechanistic discovery. nih.gov
Table 2: Integrated Approaches for Mechanistic Studies of this compound
| Approach | Description | Potential Application for this compound |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. vietnamjournal.ru | Identifying potential binding sites and poses of this compound on target proteins. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study conformational dynamics. acs.org | Elucidating the conformational changes in this compound and its target upon binding. |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a molecule to its biological activity. nih.gov | Predicting the activity of this compound analogs and guiding the design of more potent variants. |
| Machine Learning/AI | Uses algorithms to learn from data and make predictions. researchgate.netbiorxiv.org | Identifying novel biological targets and designing new peptides based on the this compound scaffold. |
Exploration of Undiscovered Mechanistic Roles and Interactions for Short Peptides in Biological Systems
While some endogenous peptides have well-defined roles as hormones or neurotransmitters, a vast number of short peptides exist in biological systems whose functions remain largely unknown. researchgate.netnih.gov These peptides, often considered to be mere degradation products of larger proteins, are increasingly being recognized as potentially having their own unique biological activities. researchgate.netnih.gov The pentapeptide this compound falls into this category of peptides with unexplored potential.
Future research should focus on systematically exploring the undiscovered mechanistic roles and interactions of this peptide. This could involve a variety of approaches, from large-scale peptidomics studies to identify the tissues and cellular compartments where this compound is present, to functional screens to identify its effects on different cellular processes. nih.govnih.gov
One intriguing possibility is that short peptides like this compound could act as modulators of protein-protein interactions. nih.gov They might bind to allosteric sites on proteins, altering their conformation and function. researchgate.net Alternatively, they could act as signaling molecules, binding to cell surface receptors and triggering intracellular signaling cascades. nih.govfrontiersin.org The diversity of potential functions for short peptides is vast, and includes roles in metabolism, immune response, and cell proliferation. nih.govfrontiersin.orgresearchgate.net
The discovery of novel functions for endogenous peptides often begins with identifying their binding partners. Techniques such as affinity chromatography, yeast two-hybrid screening, and co-immunoprecipitation can be used to pull down proteins that interact with this compound. Once a binding partner is identified, a combination of structural, biophysical, and cell-based assays can be used to characterize the interaction and elucidate its functional consequences.
The exploration of the "unexplored peptidome" is a rapidly growing field, and peptides like this compound represent a rich and largely untapped resource for discovering new biological mechanisms and therapeutic targets. biorxiv.orgmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
